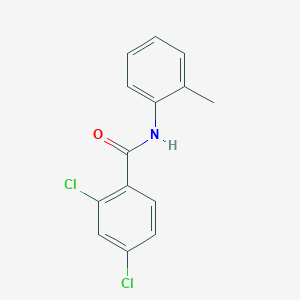

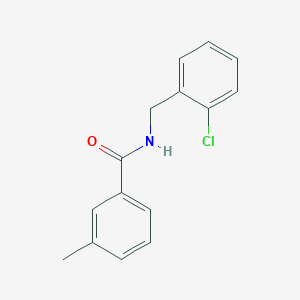

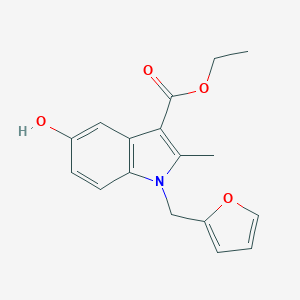

![molecular formula C14H24N2O2 B271586 2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)

2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol, also known as EDA-Et, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been used in the synthesis of various compounds and has shown potential in several biological applications.

Scientific Research Applications

2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol has been used in several scientific research applications, including drug discovery, bioconjugation, and imaging. It has been used as a building block in the synthesis of various compounds, such as fluorescent probes and drug conjugates. It has also been used as a linker in the preparation of antibody-drug conjugates. This compound has shown potential in imaging applications, as it can be labeled with various imaging agents, such as fluorophores and radioisotopes.

Mechanism of Action

The mechanism of action of 2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol is not well understood. However, it has been reported to act as a nucleophile and a reducing agent. It can react with various electrophiles, such as aldehydes and ketones, to form stable adducts. It can also reduce disulfide bonds in proteins, which makes it useful in bioconjugation applications.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity and good biocompatibility. It has been used in several in vitro and in vivo experiments without any adverse effects. It has been reported to have a half-life of approximately 10 hours in rats, which makes it suitable for long-term experiments.

Advantages and Limitations for Lab Experiments

2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and is biocompatible. It can be easily modified to incorporate various functional groups, which makes it useful in the synthesis of various compounds. However, one of the limitations of this compound is its stability. It can hydrolyze in the presence of water, which can limit its use in aqueous environments.

Future Directions

There are several future directions for 2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol research. One of the potential applications of this compound is in the development of drug conjugates for targeted drug delivery. It can also be used in the synthesis of various imaging agents for diagnostic purposes. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.

Conclusion:

In conclusion, this compound is a versatile molecule that has shown potential in several scientific research applications. It is easy to synthesize, has low toxicity, and is biocompatible. It has been used in the synthesis of various compounds and has shown potential in drug discovery, bioconjugation, and imaging applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol can be synthesized through a simple reaction between 4-ethoxybenzylamine and 3-bromo-1-propanol. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified through column chromatography to obtain pure this compound.

properties

Molecular Formula |

C14H24N2O2 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

2-[3-[(4-ethoxyphenyl)methylamino]propylamino]ethanol |

InChI |

InChI=1S/C14H24N2O2/c1-2-18-14-6-4-13(5-7-14)12-16-9-3-8-15-10-11-17/h4-7,15-17H,2-3,8-12H2,1H3 |

InChI Key |

AUTJRDGREMFZGV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CNCCCNCCO |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCCCNCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione](/img/structure/B271509.png)

![2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271511.png)

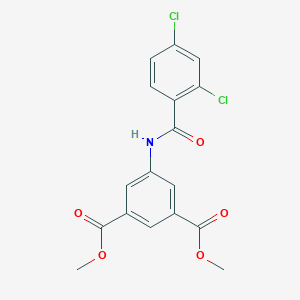

![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)

![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)